molecular formula C22H27N7O2 B2939812 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 1005293-23-1

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2939812
CAS No.: 1005293-23-1
M. Wt: 421.505
InChI Key: LNGOPMOTQVLCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted at the 3-position with a 3-methoxyphenyl group, while the piperazine nitrogen is acylated with a cyclohexanecarbonyl group. While direct synthesis data for this compound is absent in the provided evidence, related derivatives (e.g., pyrazolo-triazolo-pyrimidines in –2) are synthesized via cyclocondensation or hydrazine-mediated reactions, indicating possible synthetic routes involving hydrazides or aromatic aldehydes .

Properties

IUPAC Name

cyclohexyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGOPMOTQVLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Cyclohexanecarbonyl Group Addition: The final step involves the addition of the cyclohexanecarbonyl group through an acylation reaction using cyclohexanecarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find applications in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents on the triazolo-pyrimidine core and the piperazine moiety. Below is a comparative analysis based on molecular structure, synthetic pathways, and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound : 1-Cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine C₂₄H₂₈N₈O₂ 484.55 g/mol - 3-Methoxyphenyl (triazolo core)
- Cyclohexanecarbonyl (piperazine)
High lipophilicity due to cyclohexane; potential CNS penetration
Analog 1 : 3-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one C₂₅H₂₁N₇O₃ 467.5 g/mol - Benzyl (triazolo core)
- Coumarin carbonyl (piperazine)
Fluorescent coumarin group; possible imaging applications
Analog 2 : Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate C₂₁H₂₅N₇O₆ 471.5 g/mol - 3,4-Dimethoxyphenyl (triazolo core)
- Ethyl carboxylate (piperazine)
Enhanced solubility due to polar carboxylate; potential prodrug design

Key Observations :

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance receptor binding affinity compared to benzyl (Analog 1) or 3,4-dimethoxyphenyl (Analog 2), as methoxy groups are electron-donating and can influence π-π stacking .

Synthetic Accessibility :

  • Analog 1’s coumarin-linked derivative () requires multi-step synthesis, while the target compound’s cyclohexane acyl group might be introduced via acylation of piperazine intermediates, similar to methods in .
  • Analog 2’s ethyl carboxylate () suggests esterification as a critical step, which may limit stability under physiological conditions compared to the target’s amide bond .

Isomerization and Stability :

  • highlights isomerization risks in triazolo-pyrimidine derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines), implying that the target compound’s triazolo ring position must be carefully controlled to avoid structural rearrangement .

Safety and Handling :

  • Piperazine derivatives like 1-(4-chlorophenyl)piperazine () require stringent safety protocols (e.g., inhalation precautions), suggesting similar handling needs for the target compound .

Biological Activity

1-Cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound characterized by its unique structural features that suggest a potential for diverse biological activities. This compound integrates a cyclohexanecarbonyl moiety with a piperazine ring and a triazolo-pyrimidine derivative, indicating possible interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H24N6O2\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}_{2}

This compound's structure includes functional groups that may contribute to its biological activity, such as the piperazine ring and the triazolo-pyrimidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Refluxing in organic solvents (e.g., dichloromethane or ethanol)
  • Catalytic techniques to enhance reaction efficiency
  • Purification methods such as chromatography to obtain the desired product with high purity.

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that compounds containing triazolo-pyrimidine derivatives often exhibit significant anticancer properties. The mechanism of action is believed to involve:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through modulation of cellular signaling pathways.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines , which play a crucial role in inflammatory responses.
  • Modulation of immune responses by affecting leukocyte migration and activation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens. The biological activity can be attributed to:

  • Disruption of microbial cell membranes .
  • Interference with metabolic pathways essential for microbial survival.

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds derived from the same structural class:

Study ReferenceBiological ActivityFindings
AntitumorDemonstrated significant cytotoxic effects against various cancer cell lines.
Anti-inflammatoryShowed reduced levels of inflammatory markers in vitro.
AntimicrobialExhibited inhibitory effects on bacterial growth in preliminary assays.

Q & A

Q. What are the key steps for synthesizing 1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine, and how is structural confirmation achieved?

  • Methodological Answer : The synthesis typically involves a multi-step sequence. For example, triazolopyrimidine cores are constructed via cyclization reactions using hydrazine derivatives and activated carbonyl intermediates. Piperazine substitution is achieved through nucleophilic aromatic substitution (e.g., using 3-methoxyphenyl triazole intermediates). A critical step is the coupling of the cyclohexanecarbonyl group to the piperazine nitrogen under Schotten-Baumann conditions or via carbodiimide-mediated acylation.
  • Structural Confirmation :
    Use 1H^1H/13C^{13}C NMR to verify substituent positions (e.g., methoxy group at C3 of the phenyl ring, cyclohexanecarbonyl integration). High-resolution mass spectrometry (HRMS) confirms molecular weight . X-ray crystallography may resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion site) .

Q. Which analytical methods are essential for validating purity and structural integrity?

  • Methodological Answer :
  • HPLC/LC-MS : Quantify purity (>95% by area under the curve) and detect trace intermediates.
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values).
  • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1680 cm1^{-1}, triazole C=N at ~1550 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling .

Q. How should researchers handle hazards associated with this compound during synthesis?

  • Methodological Answer :
  • Hazard Mitigation : Refer to Safety Data Sheets (SDS) for GHS classifications. For example, similar triazolopyrimidines may carry warnings for skin/eye irritation (H315/H319) or respiratory sensitization (H335). Use fume hoods, nitrile gloves, and sealed reaction systems .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Halogenated solvents (e.g., DCM) require separate recovery .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 3-methoxyphenyl group (e.g., replace methoxy with halogens or bulky substituents) to assess steric/electronic effects on target binding.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs. Focus on hydrogen bonding with the triazole-pyrimidine core and hydrophobic interactions with the cyclohexanecarbonyl group .
  • In Vitro Assays : Test derivatives against disease-relevant cell lines (e.g., cancer MCF-7/A549) with IC50_{50} determination via MTT assays. Compare results to parent compound .

Q. How can contradictions in biological activity data (e.g., varying potency across cell lines) be resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Perform target engagement assays (e.g., kinase inhibition panels) to identify off-target effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if differential metabolism (e.g., CYP3A4-mediated degradation) explains potency disparities .
  • Transcriptomic Analysis : Compare gene expression profiles of responsive vs. non-responsive cell lines to identify pathway-specific resistance factors .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :
  • Step Optimization : Replace DMAC/DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction safety and workup efficiency.
  • Catalysis : Employ Pd-catalyzed cross-coupling for triazole formation (e.g., CuAAC click chemistry) to reduce byproducts .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, minimizing over-reaction .

Q. How can regiochemical uncertainties in triazolopyrimidine synthesis be addressed?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled intermediates to trace nitrogen incorporation via 15N^{15}N-NMR.
  • Kinetic Studies : Compare reaction rates of competing pathways (e.g., cyclization at C4 vs. C5 of pyrimidine) under varying temperatures/pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.